molecular formula C23H22N2O3 B14353603 4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate CAS No. 91041-12-2

4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate

Cat. No.: B14353603
CAS No.: 91041-12-2
M. Wt: 374.4 g/mol
InChI Key: WFEDVIBLOPPWJZ-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a phenylethylamino group attached to a benzoate core. Its structure suggests potential utility in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by the esterification with 2-[(2-phenylethyl)amino]benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: It has shown promise as an anti-inflammatory and analgesic agent.

    Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the active site of the COX enzymes, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl 2-[(2-nitrooxy)ethyl]benzoate
  • 4-Acetamidophenyl 2-[(2-methyl)amino]benzoate
  • 4-Acetamidophenyl 2-[(2-sulfonamide)amino]benzoate

Uniqueness

4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit COX enzymes more selectively compared to other similar compounds makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

91041-12-2

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-(2-phenylethylamino)benzoate

InChI

InChI=1S/C23H22N2O3/c1-17(26)25-19-11-13-20(14-12-19)28-23(27)21-9-5-6-10-22(21)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,25,26)

InChI Key

WFEDVIBLOPPWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NCCC3=CC=CC=C3

Origin of Product

United States

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